

Crystal Structure of 4-Hydroxybenzaldehyde Hydrazone: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-benzaldehyde
hydrazone

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Abstract

This technical guide provides a comprehensive overview of the structural and experimental aspects of 4-Hydroxybenzaldehyde hydrazone. A thorough review of the existing scientific literature indicates that the definitive crystal structure of 4-Hydroxybenzaldehyde hydrazone has not yet been experimentally determined and reported. Consequently, this document presents a detailed analysis of its structural isomer, 2-(Hydrazonomethyl)phenol, for which crystallographic data is available.^{[1][2]} This serves as a valuable comparative reference for researchers. The guide includes detailed experimental protocols for the synthesis of hydrazones, spectroscopic data, and potential biological activities. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to aid researchers, scientists, and drug development professionals.

Introduction

Hydrazones are a class of organic compounds characterized by the $R_1R_2C=NNH_2$ functional group. They are formed by the condensation reaction of ketones or aldehydes with hydrazine. This moiety is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds with antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. 4-Hydroxybenzaldehyde hydrazone, in particular, is a simple yet potentially versatile molecule for further chemical modification and drug design.

Despite its simple structure, a definitive single-crystal X-ray diffraction study for 4-Hydroxybenzaldehyde hydrazone is not available in the current literature. This guide, therefore, provides a detailed examination of its isomer, 2-(Hydrazonomethyl)phenol, to offer insights into the potential structural characteristics of the 4-hydroxy variant.

Synthesis and Characterization

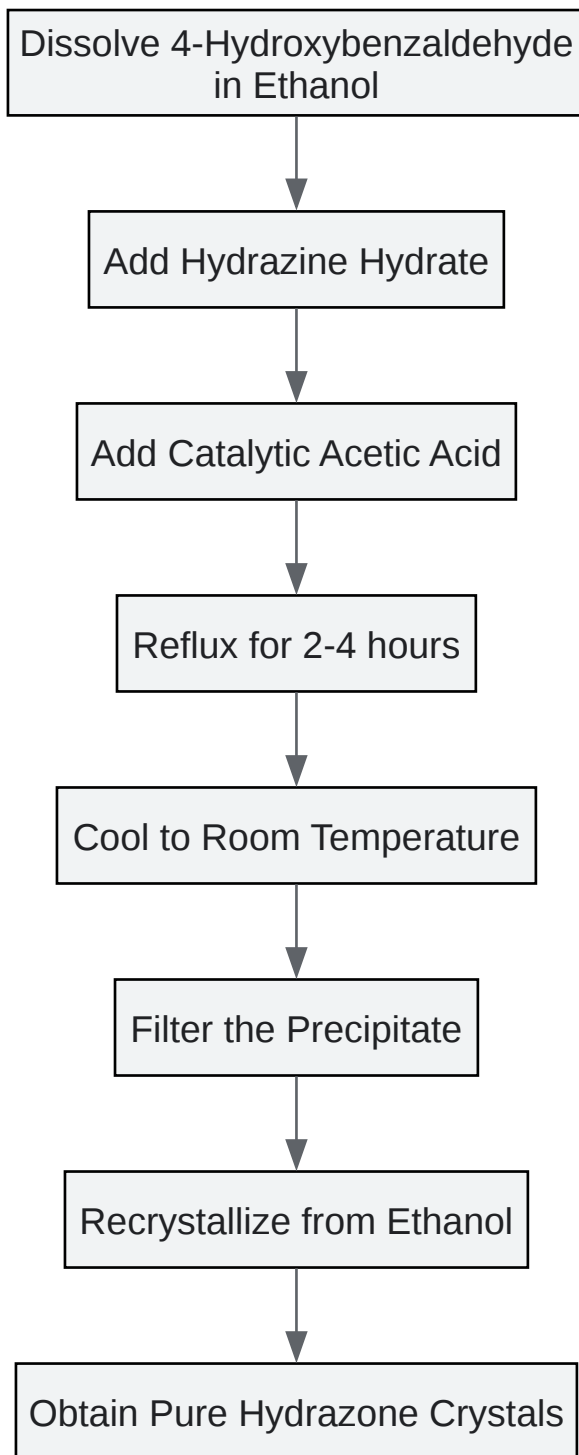
The synthesis of hydrazones is typically a straightforward condensation reaction between an aldehyde or ketone and hydrazine hydrate in a suitable solvent, often with acid catalysis.

General Experimental Protocol for Hydrazone Synthesis

A general procedure for the synthesis of a hydrazone from 4-hydroxybenzaldehyde is as follows:

- **Dissolution of Aldehyde:** 4-Hydroxybenzaldehyde is dissolved in a suitable solvent, such as ethanol or methanol.
- **Addition of Hydrazine:** An equimolar amount of hydrazine hydrate is added to the solution.
- **Catalysis (Optional):** A few drops of a catalytic acid, such as glacial acetic acid, can be added to facilitate the reaction.
- **Reflux:** The reaction mixture is heated under reflux for a period of 2-4 hours.
- **Crystallization:** The solution is then cooled to room temperature, and the resulting precipitate is collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent to yield the pure hydrazone.

Experimental Workflow for Hydrazone Synthesis



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A generalized workflow for the synthesis of hydrazones.

Spectroscopic Characterization

The formation of the hydrazone can be confirmed by various spectroscopic methods:

- **FT-IR Spectroscopy:** The infrared spectrum would show the disappearance of the C=O stretching band of the aldehyde and the appearance of a C=N stretching band, typically in the region of 1620-1570 cm^{-1} . The N-H stretching vibrations of the hydrazone group would also be observable.
- **NMR Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum would show a characteristic signal for the azomethine proton ($-\text{CH}=\text{N}-$). The aromatic protons and the $-\text{NH}_2$ protons would also be present with their respective chemical shifts and splitting patterns.
 - ^{13}C NMR: The carbon NMR spectrum would confirm the presence of the azomethine carbon and the carbons of the aromatic ring.

Crystal Structure Analysis of 2-(Hydrazonomethyl)phenol (Isomer)

As the crystal structure for 4-Hydroxybenzaldehyde hydrazone is not available, we present the crystallographic data for its isomer, 2-(Hydrazonomethyl)phenol, as a reference.^{[1][2]} The conformation of 2-(Hydrazonomethyl)phenol is stabilized by an intramolecular O-H \cdots N hydrogen bond.^{[1][2]} The crystal structure also exhibits intermolecular N-H \cdots O hydrogen bonds.^{[1][2]}

Crystallographic Data

The single-crystal X-ray diffraction data for 2-(Hydrazonomethyl)phenol is summarized in the table below.^[1]

Parameter	Value
Chemical Formula	C ₇ H ₈ N ₂ O
Formula Weight	136.15
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	14.1010 (11)
b (Å)	6.0062 (5)
c (Å)	8.1979 (6)
β (°)	102.5250 (10)
Volume (Å ³)	677.78 (9)
Z	4
Density (calculated) (g/cm ³)	1.335
Absorption Coefficient (mm ⁻¹)	0.094
F(000)	288

Data Collection and Refinement

Details of the data collection and structure refinement are provided below.[\[1\]](#)

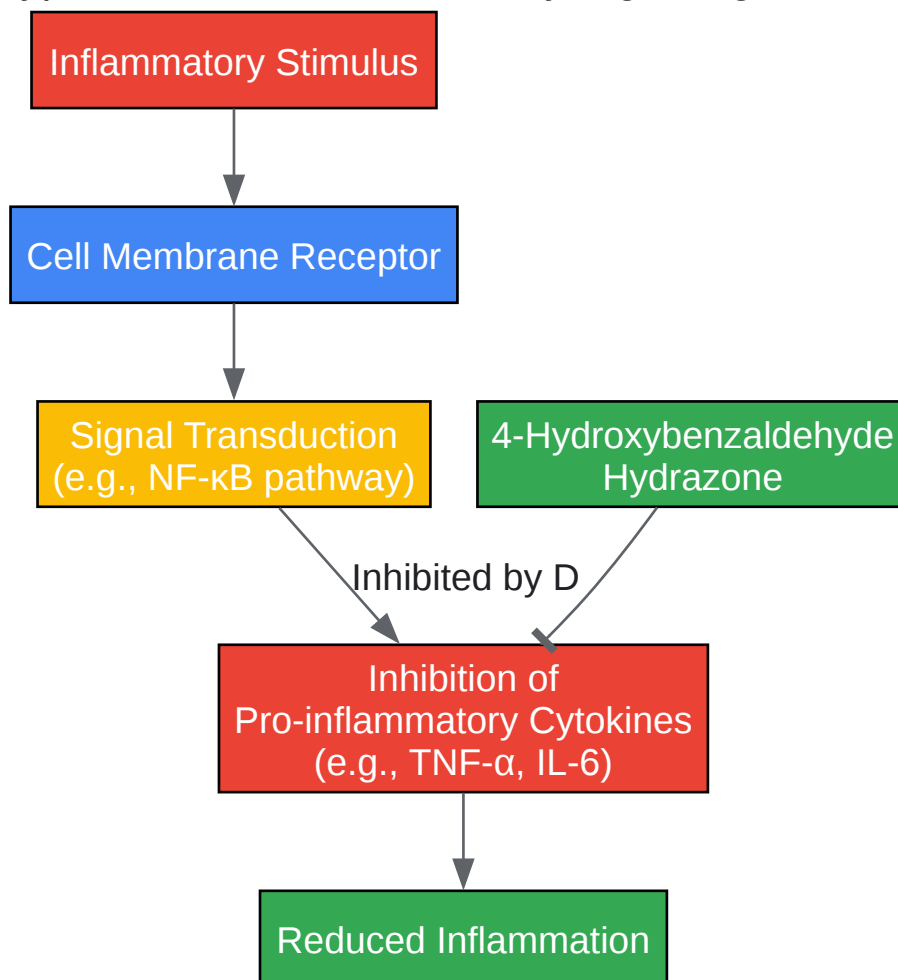
Parameter	Value
Diffractometer	Bruker SMART CCD area detector
Radiation	Mo K α (λ = 0.71073 Å)
Temperature (K)	296(2)
θ range for data collection (°)	2.65 to 25.00
Reflections collected	3351
Independent reflections	1203 [R(int) = 0.0134]
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1203 / 0 / 93
Goodness-of-fit on F ²	1.063
Final R indices [I > 2 σ (I)]	R1 = 0.0361, wR2 = 0.1030
R indices (all data)	R1 = 0.0416, wR2 = 0.1097

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 4-Hydroxybenzaldehyde hydrazone are limited, the broader class of hydrazones is known to exhibit a range of pharmacological effects. These activities are often attributed to their ability to chelate metal ions or interact with biological targets through hydrogen bonding and hydrophobic interactions.

A hypothetical signaling pathway illustrating how a hydrazone derivative might exert an anti-inflammatory effect is presented below. It is important to note that this is a generalized representation and has not been specifically validated for 4-Hydroxybenzaldehyde hydrazone.

Hypothetical Anti-inflammatory Signaling Pathway



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References

- 1. 2-(Hydrazonomethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Hydrazonomethyl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
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